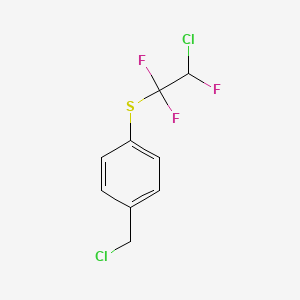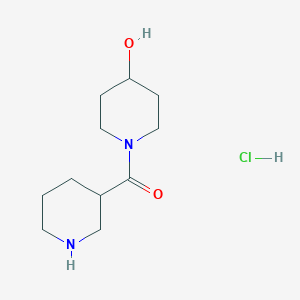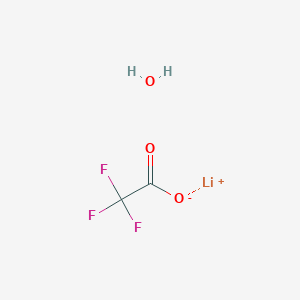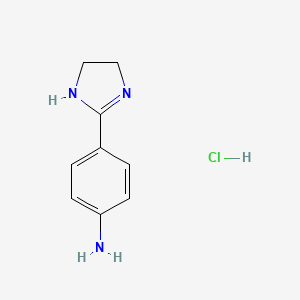
5-(3-Bromo-5-fluorophenyl)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3-Bromo-5-fluorophenyl)-2H-tetrazole” likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound. The “3-Bromo-5-fluorophenyl” part suggests the presence of a phenyl ring (a derivative of benzene) with bromine and fluorine substituents .
Molecular Structure Analysis
The molecular structure likely consists of a phenyl ring attached to a tetrazole ring, with bromine and fluorine atoms attached to the phenyl ring .Chemical Reactions Analysis
Tetrazoles can participate in various chemical reactions, including cycloaddition reactions and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of halogens like bromine and fluorine might increase the compound’s reactivity .Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
- Tetrazoles like 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole are significant in medicinal chemistry, often used as bioisosteres of carboxylic acids. They have similar acidities but offer higher lipophilicity and metabolic resistance, making them valuable in drug design (Roh, Vávrová, & Hrabálek, 2012).
Cytotoxicity and Molecular Docking Studies
- Studies have shown that tetrazoloquinazolines, which are structurally similar to 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole, exhibit significant cytotoxicity against human breast adenocarcinoma and cervical cancer cells. This highlights the potential of these compounds in cancer research (Mphahlele, Gildenhuys, & Parbhoo, 2017).
High Energy Compounds
- Derivatives of 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole are studied for their potential as high energy materials. For example, 5-(Fluorodinitromethyl)-2H-tetrazole and its tetrazolates have been explored for this purpose, demonstrating the versatility of tetrazole derivatives (Haiges & Christe, 2015).
Photophysical and Computational Studies
- The photophysical properties of compounds combining tetrazoles with other moieties have been investigated, highlighting their potential in photonic and electronic devices (Kumbar et al., 2018).
Corrosion Inhibition
- Tetrazole derivatives, including 5-phenyltetrazole and 5-(2-Bromophenyl)-1H-Tetrazole, have been evaluated as corrosion inhibitors for copper, demonstrating their practical applications in industrial chemistry (Tan et al., 2019).
Color Tuning in Iridium Complexes
- Tetrazolate ligands, including those similar to 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole, play a crucial role in the color tuning of iridium complexes, which is important for applications in organic light-emitting devices (Stagni et al., 2008).
Antibacterial and Antifungal Agents
- Some derivatives of 5-substituted tetrazoles have been evaluated as antimicrobial agents, showing effectiveness against various bacterial and fungal strains (Parikh & Joshi, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(3-bromo-5-fluorophenyl)-2,3-dihydro-1H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN4/c8-5-1-4(2-6(9)3-5)7-10-12-13-11-7/h1-3,12-13H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFYZPGIIJSQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C2=NNNN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-bromo-5-fluorophenyl)-2,3-dihydro-1H-tetrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


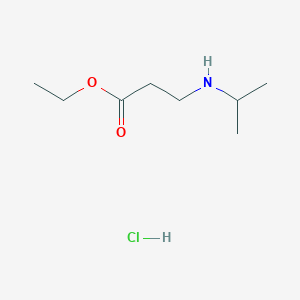
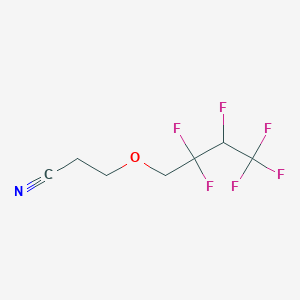

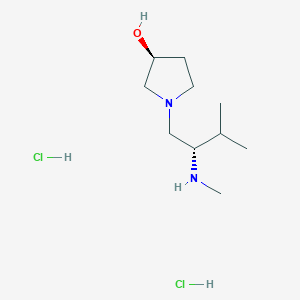
![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)
![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)
